molecular formula C6H14ClNO5 B13385996 2-Amino-2-deoxy-alpha-D-galactose hydrochloride

2-Amino-2-deoxy-alpha-D-galactose hydrochloride

Cat. No.: B13385996
M. Wt: 215.63 g/mol
InChI Key: QKPLRMLTKYXDST-WNFIKIDCSA-N
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Description

D-(+)-Galactosamine hydrochloride: is an amino sugar derivative of galactose. It is commonly used in biochemical research and has significant applications in various scientific fields. This compound is known for its role in the synthesis of glycoproteins and glycolipids, which are essential components of cell membranes and extracellular matrices.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-(+)-Galactosamine hydrochloride can be synthesized through the hydrolysis of chitin or chitosan, which are natural polymers found in the exoskeletons of crustaceans. The hydrolysis process involves the use of strong acids such as hydrochloric acid to break down the polymer into its monomeric units, including D-(+)-Galactosamine .

Industrial Production Methods: Industrial production of D-(+)-Galactosamine hydrochloride often involves the microbial fermentation of chitinous waste materials. This method is more environmentally friendly and cost-effective compared to chemical hydrolysis. The fermentation process utilizes genetically modified microorganisms to produce high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: D-(+)-Galactosamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D-(+)-Galactosamine hydrochloride is used as a building block in the synthesis of complex carbohydrates and glycoproteins. It is also used in the study of carbohydrate metabolism and enzymatic reactions involving amino sugars .

Biology: In biological research, D-(+)-Galactosamine hydrochloride is used to study cell membrane structure and function. It is also used in the study of glycosylation processes and the role of glycoproteins in cell signaling .

Medicine: D-(+)-Galactosamine hydrochloride is used in medical research to study liver function and hepatotoxicity. It is often used to induce liver injury in animal models to study the mechanisms of liver damage and potential therapeutic interventions .

Industry: In the industrial sector, D-(+)-Galactosamine hydrochloride is used in the production of pharmaceuticals and nutraceuticals. It is also used as a precursor in the synthesis of various bioactive compounds .

Mechanism of Action

D-(+)-Galactosamine hydrochloride exerts its effects by interfering with the synthesis of glycoproteins and glycolipids. It inhibits the formation of UDP-galactose, a key substrate in glycosylation processes. This inhibition disrupts the normal function of glycoproteins and glycolipids, leading to various cellular effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • D-Glucosamine hydrochloride
  • N-Acetyl-D-glucosamine
  • D-Mannosamine hydrochloride

Comparison: D-(+)-Galactosamine hydrochloride is unique in its specific role in the synthesis of galactose-containing glycoproteins and glycolipids. Unlike D-Glucosamine hydrochloride and N-Acetyl-D-glucosamine, which are primarily involved in the synthesis of glucosamine-containing compounds, D-(+)-Galactosamine hydrochloride is specifically involved in galactose metabolism .

Uniqueness:

Properties

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6+;/m1./s1

InChI Key

QKPLRMLTKYXDST-WNFIKIDCSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O.Cl

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl

Origin of Product

United States

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